molecular formula C15H14O2S B13998558 [2-(Benzenesulfonyl)cyclopropyl]benzene CAS No. 66826-89-9

[2-(Benzenesulfonyl)cyclopropyl]benzene

Cat. No.: B13998558
CAS No.: 66826-89-9
M. Wt: 258.3 g/mol
InChI Key: RNMANIZNWVXUJR-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)cyclopropyl]benzene is an organic compound characterized by the presence of a cyclopropyl ring bonded to a benzenesulfonyl group and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-(Benzenesulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Benzenesulfonyl)cyclopropyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to inhibition. Additionally, the compound’s cyclopropyl ring can induce strain in the enzyme’s active site, further enhancing its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Benzenesulfonyl)ethyl]benzene
  • [2-(Benzenesulfonyl)propyl]benzene
  • [2-(Benzenesulfonyl)butyl]benzene

Uniqueness

Compared to similar compounds, [2-(Benzenesulfonyl)cyclopropyl]benzene is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. The ring strain in the cyclopropyl group can influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry and biochemical studies .

Properties

CAS No.

66826-89-9

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

[2-(benzenesulfonyl)cyclopropyl]benzene

InChI

InChI=1S/C15H14O2S/c16-18(17,13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2

InChI Key

RNMANIZNWVXUJR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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